molecular formula C14H16ClNO6 B174981 6-Chloro-3-indolyl alpha-D-galactopyranoside CAS No. 198402-61-8

6-Chloro-3-indolyl alpha-D-galactopyranoside

Cat. No. B174981
M. Wt: 329.73 g/mol
InChI Key: OQWBAXBVBGNSPW-HTOAHKCRSA-N
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Description

6-Chloro-3-indolyl alpha-D-galactopyranoside, also known as Salmon α-Gal, is used as a pharmaceutical intermediate to reduce toxicity and as an enzyme substrate in diagnostic reagents . It is used in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to distinguish recombinants (white) from non-recombinants (SALMON) .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indolyl alpha-D-galactopyranoside is C14H16ClNO6 . It has a molecular weight of 329.73 . The SMILES string representation is OC[C@H]1OC@Hccc23)C@HC@@H[C@H]1O .


Chemical Reactions Analysis

6-Chloro-3-indolyl alpha-D-galactopyranoside is used as a chromogenic substrate for β-D-galactosidase . When used in conjunction with IPTG, it can detect LacZ gene-encoded β-galactosidase activity for colony screening in colorimetric assays .


Physical And Chemical Properties Analysis

6-Chloro-3-indolyl alpha-D-galactopyranoside is a powder that should be stored at 2-8°C . It is sensitive to moisture .

Scientific Research Applications

This compound is often used in conjunction with IPTG (Isopropyl β-D-1-thiogalactopyranoside) for a colorimetric assay to distinguish recombinants (white) from non-recombinants (salmon) based on β-galactosidase activity .

This compound is often used in conjunction with IPTG (Isopropyl β-D-1-thiogalactopyranoside) for a colorimetric assay to distinguish recombinants (white) from non-recombinants (salmon) based on β-galactosidase activity .

Safety And Hazards

6-Chloro-3-indolyl alpha-D-galactopyranoside is moisture-sensitive . It should be stored away from water/moisture, heat, and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBAXBVBGNSPW-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259204
Record name 6-Chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-indolyl alpha-D-galactopyranoside

CAS RN

198402-61-8
Record name 6-Chloro-1H-indol-3-yl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198402-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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